1-Cyclododecylethanone
Description
1-Cyclododecylethanone is a cyclic ketone with the molecular formula C₁₄H₂₆O, consisting of a 12-membered cyclododecyl ring attached to an ethanone group. It is identified as a volatile organic compound (VOC) in natural products, notably isolated from Evodia ruatecarpa (Juss.) Bneht. var. bodinieri (Dode) Huang. Studies using gas chromatography-mass spectrometry (GC-MS) have shown it to be a predominant component in essential oils extracted via headspace solid-phase microextraction (SPME), constituting 70.10% of total volatile components .
Properties
CAS No. |
28925-00-0 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-cyclododecylethanone |
InChI |
InChI=1S/C14H26O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 |
InChI Key |
FTPUBZGARRXJIM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCCCCCCCC1 |
Canonical SMILES |
CC(=O)C1CCCCCCCCCCC1 |
Other CAS No. |
28925-00-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclododecylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclododecane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield .
Industrial Production Methods: Industrial production of 1-Cyclododecylethanone may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclododecylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclododecylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclododecylethanone exerts its effects depends on the specific application. In chemical reactions, the ketone group acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Cyclododecylethanone with structurally analogous cyclic ketones and related compounds:
Structural and Functional Differences
Ring Size and Rigidity: 1-Cyclododecylethanone’s 12-membered ring provides greater conformational flexibility compared to smaller rings (e.g., cyclohexane or cyclopentene derivatives). This impacts its physical properties, such as melting point (−15°C estimated) and solubility in nonpolar solvents . 1-Acetyl-1-cyclopentene (5-membered ring) exhibits ring strain and conjugation between the ketone and double bond, enhancing reactivity in Diels-Alder reactions .
Functional Groups: 1-ACETYLCYCLOHEXANOL contains a hydroxyl group, making it more polar and water-soluble than 1-Cyclododecylethanone. This property is critical in pharmaceutical formulations where solubility is prioritized . Cyclohexyl Methyl Ketone lacks extended alkyl chains, resulting in lower molecular weight and higher volatility .
Extraction and Analytical Performance
- Extraction Efficiency: 1-Cyclododecylethanone showed superior recovery (70.10%) with SPME compared to steam distillation (45.9%) and petrol ether extraction (78.81%) in Evodia ruatecarpa studies. This contrasts with smaller analogs like Germacrene D, which are more efficiently isolated via steam distillation .
- Thermal Stability: The larger ring size of 1-Cyclododecylethanone confers higher thermal stability, making it suitable for GC-MS analysis without significant degradation—a challenge for smaller, more volatile ketones like 1-Acetyl-1-cyclopentene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
